molecular formula C6H12O6 B600494 An inositol CAS No. 551-72-4

An inositol

Cat. No.: B600494
CAS No.: 551-72-4
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
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Description

Inositol, often referred to as Vitamin B8, is a cyclic sugar alcohol and an essential component of cellular biochemistry. It serves as a fundamental building block for various signaling molecules and membrane structures. The most prevalent and biologically significant stereoisomer is myo-inositol, which is a precursor for the phosphatidylinositol (PI) cycle, a crucial second messenger system . Inositol is naturally synthesized in the human body, primarily in the kidneys, and is also obtained from dietary sources such as fruits, grains, and legumes . In research, inositol is critically important for its role in insulin signal transduction. It acts as a key component of inositol phosphoglycan (IPG) secondary messengers, which mediate the intracellular effects of insulin . This mechanism underpins its extensive application in studies related to metabolic syndrome, type 2 diabetes, and particularly Polycystic Ovary Syndrome (PCOS). Research indicates that the ratio of myo-inositol to its isomer, D-chiro-inositol, is pivotal for normal insulin signaling and ovarian function, making it a vital compound for developing in vitro models of these conditions . Beyond metabolic research, inositol has significant applications in neuroscience and psychiatry. It influences neuronal activity and is involved in the structure and function of neurotransmitter receptors . Studies have explored its potential in models of depression, panic disorder, and obsessive-compulsive disorder, with evidence suggesting it may help balance chemical messengers in the brain, such as serotonin and dopamine . Emerging research areas also include its potential role in bone health, with studies investigating how inositol supplementation may affect osteoblast and osteoclast activity to support bone metabolism , and its involvement in cellular processes exploited by viruses, highlighting it as a target for broad-spectrum antiviral research . This product is supplied as a high-purity compound to ensure reproducible results in your experimental systems. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
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Description Data deposited in or computed by PubChem

InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
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Molecular Weight

180.16 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
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CAS No.

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
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Preparation Methods

Phytate Hydrolysis: Conventional Industrial Production

Phytate (myo-inositol hexakisphosphate), abundant in plant-derived materials like rice bran and corn steep liquor, serves as the primary industrial precursor for inositol production. The process involves acid hydrolysis under high-temperature conditions (100–120°C) using sulfuric or hydrochloric acid, followed by neutralization and crystallization. While this method achieves yields of 70–80% , it generates substantial phosphate-laden wastewater, with 1 ton of inositol producing ~5 tons of acidic effluent containing 12–15% phosphate residues . Recent innovations focus on closed-loop systems for phosphate recovery, though energy intensity (≥2.5 kWh/kg product) remains a limitation .

Chemical Synthesis: Stereochemical Challenges and Advances

Chemical routes to inositol isomers require precise control over stereochemistry. A landmark approach converts myo-inositol to conduritol intermediates via benzoylation and dihydroxylation, enabling access to neo-, epi-, and chiro-inositol derivatives (Figure 1) . Key steps include:

  • Benzoylation : Protection of hydroxyl groups using benzoyl chloride (yield: 85–90%)

  • Diels-Alder Reaction : Formation of conduritol frameworks (60–70% efficiency)

  • Osmium Tetroxide-Mediated Dihydroxylation : Stereospecific ring opening (≥95% enantiomeric excess)

This method produces racemic mixtures requiring chromatographic separation, limiting scalability. Emerging catalytic asymmetric synthesis using chiral auxiliaries shows promise for enantiopure yields but remains at laboratory scale .

Enzymatic Conversion: Sustainable Biocatalytic Routes

The patent US20180057844A1 details a four-enzyme cascade converting starch/cellulose to inositol with 92% molar yield :

EnzymeConcentration (U/mL)Temperature (°C)Time (h)
α-Glucan Phosphorylase0.056040
Phosphoglucomutase1.06040
Inositol-3-Phosphate Synthase0.056040
Inositol Monophosphatase2.06040

This system operates at atmospheric pressure, eliminating the need for specialized reactors. Substrate flexibility (starch derivatives or cellulose) reduces raw material costs by 30–40% compared to phytate-based processes . However, enzyme thermostability above 70°C requires improvement for industrial adoption.

Microbial Fermentation: Metabolic Engineering Breakthroughs

Metabolic engineering of Escherichia coli has achieved theoretical maximum yields (1 mol inositol/mol glucose) through:

  • Glucose-6-Phosphate Isomerase Knockout : Redirecting flux to myo-inositol-1-phosphate synthase (MIPS)

  • MIPS Overexpression : 15-fold increase in activity versus wild-type strains

  • Phosphatase Integration : Hydrolysis of inositol monophosphate to free inositol

Fed-batch bioreactors achieve titers of 48 g/L with productivity of 0.67 g/L/h, though proteomic analyses reveal metabolic burden from heterologous enzyme expression . Co-culture systems pairing specialized pathway modules may address this limitation.

Natural Source Extraction: Optimized Isolation Techniques

Japanese rice bran (Oryza sativa Japonica) extraction protocols yield 6.8 mg inositol/g bran using microwave assistance (Table 1) :

ParameterConventional ExtractionMicrowave-Assisted
Temperature (°C)8080
Time120 min5 min
Solvent Ratio (w/v)1:101:10
Yield (mg/g)5.2 ± 0.36.8 ± 0.4

The extract demonstrates bioactivity in inhibiting calcium oxalate monohydrate crystallization (82% reduction at 50 μg/mL), highlighting dual utility in nutraceutical production . Scalability tests show consistent yields up to 50 kg batch processing.

Chemical Reactions Analysis

Types of Reactions: Inositol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be phosphorylated to form inositol phosphates, which are crucial in cellular signaling .

Common Reagents and Conditions:

    Oxidation: Inositol can be oxidized using reagents like nitric acid or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

Major Products: The major products formed from these reactions include various inositol phosphates, such as inositol hexakisphosphate (phytic acid), which play significant roles in cellular processes .

Scientific Research Applications

Metabolic Disorders

Polycystic Ovary Syndrome (PCOS)

Inositol has been extensively studied for its efficacy in treating PCOS, a condition characterized by insulin resistance and hormonal imbalances. Myo-inositol and D-chiro-inositol are the two main isomers investigated.

  • Efficacy : A systematic review of 26 randomized controlled trials involving 1691 patients showed that inositol treatment significantly improved menstrual cycle regularity and reduced hyperandrogenism compared to placebo and was non-inferior to metformin .
OutcomeInositol Group (Mean Difference)Placebo Group (Mean Difference)Metformin Group (Mean Difference)
Regular Menstrual Cycle1.79 (CI: 1.13; 2.85)--
Body Mass Index-0.45 (CI: -0.89; -0.02)--
Free Testosterone-0.41 (CI: -0.69; -0.13)--
SHBG Levels32.06 (CI: 1.27; 62.85)-2.78 (CI: 0.02; 5.54)
  • Mechanism : Inositol enhances insulin sensitivity, which is crucial for managing weight and metabolic health in PCOS patients .

Weight Management

Inositol supplementation has shown promise in reducing body mass index among various populations, particularly in individuals with metabolic syndrome and PCOS.

  • Findings : A meta-analysis indicated that inositol supplementation leads to significant reductions in body mass index, especially in younger adults .

Psychiatric Applications

Inositol has been explored as a potential treatment for mood disorders, including depression and anxiety.

  • Clinical Insights : Research indicates that inositol may enhance serotonin receptor sensitivity, contributing to its anxiolytic effects . However, results have been mixed regarding its efficacy as a standalone treatment for mood disorders.
Study TypeFindings
Randomized Controlled TrialsNo significant improvement in clinical outcomes when used alone .
Combination TherapyMore promising results when used alongside conventional treatments .

Reproductive Health

Inositol's role in fertility has been highlighted through its impact on oocyte quality and hormonal balance.

  • Infertility Treatment : Studies have shown that myo-inositol supplementation can enhance oocyte quality and increase sperm motility .

Cancer Prevention

Emerging research suggests that inositol may have protective effects against certain types of cancer due to its antioxidant properties.

  • Research Findings : Inositol has been shown to exhibit anti-inflammatory effects and enhance immune function, which may contribute to cancer prevention strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Inositol vs. Choline

Though both are lipotropic agents, inositol and choline differ in structure and mechanism. Inositol is a cyclohexanehexol, while choline is a quaternary ammonium salt. Both synergize in lipid metabolism—choline facilitates hepatic fat export via VLDL, whereas inositol enhances insulin sensitivity and mitochondrial fatty acid oxidation . Clinically, combined supplementation improves outcomes in polycystic ovary syndrome (PCOS) and fatty liver disease .

Inositol vs. Carbohydrates

Inositol shares the empirical formula C₆H₁₂O₆ with hexoses like glucose but lacks a carbonyl group, conferring greater chemical stability. This structural distinction allows inositol derivatives (e.g., inositol phosphates) to resist enzymatic degradation in harsh environments, making them ideal for biosurfactants and signaling molecules .

Inositol Stereoisomers

The biological activity of inositol depends on stereochemistry:

  • myo-inositol: Critical for phosphatidylinositol synthesis and insulin signaling .
  • scyllo-inositol: Reduces Aβ amyloid plaques in Alzheimer’s models but shows weak inhibition of islet amyloid polypeptide (IAPP) aggregation .
  • chiro-inositol: Enhances insulin sensitivity in PCOS but lacks anti-amyloid activity .
  • epi-inositol: Moderately inhibits IAPP fibril formation, less effectively than myo-inositol .

Table 1: Comparative Effects of Inositol Stereoisomers on Amyloid Inhibition

Stereoisomer Lag Time Extension (IAPP) Aβ42 Inhibition Efficacy Reference
myo-inositol 2.06-fold Strong (prevents fibrils)
epi-inositol 1.56-fold Moderate
scyllo-inositol 1.36-fold Strong
chiro-inositol 1.10-fold None

Functional Comparison with Signaling Molecules

Inositol Phosphates vs. Cyclic AMP

Inositol 1,4,5-trisphosphate (IP₃) and cyclic AMP (cAMP) are second messengers, but their regulatory pathways differ:

  • IP₃ : Mobilizes intracellular calcium via ER receptors, modulated by 5-phosphatases (e.g., SHIP1/2) .
  • cAMP: Activates protein kinase A (PKA), regulated by phosphodiesterases. Adenosine receptors selectively modulate IP₃ and cAMP pathways, with xanthine antagonists like DPCPX showing 10-fold higher potency for IP₃-linked receptors .

Table 2: Key Enzymes in Inositol Phosphate Metabolism

Enzyme Substrate Function Reference
Inositol 5-phosphatase IP₃, IP₄ Terminates calcium signaling
IP₃ 3-kinase IP₃ Synthesizes IP₄ (Ca²⁺ modulator)
Li⁺-sensitive 4-phosphatase IP₄, IP₃ Dephosphorylates IP₄/IP₃

Inositol vs. Phosphatidylinositol Derivatives

Phosphatidylinositol (PI) anchors membrane-associated proteins, while its phosphorylated forms (e.g., PIP₃) recruit signaling proteins like AKT. In contrast, free inositol regulates osmolarity and is a precursor for PI synthesis. Dysregulation of PI metabolism is linked to cancer, whereas inositol deficiency correlates with metabolic syndrome .

Clinical and Therapeutic Comparisons

Inositol vs. Metformin in PCOS

Both improve insulin resistance in PCOS, but myo-inositol lacks metformin’s gastrointestinal side effects. In a clinical trial, myo-inositol restored ovulation in 65% of patients vs.

Inositol vs. Antidepressants

Despite modulating serotonin and dopamine pathways, inositol monotherapy shows inconsistent results in depression, contrasting its efficacy in panic disorder (50% reduction in attack frequency) .

Biological Activity

Inositol, a carbohydrate and a member of the vitamin B complex, plays significant roles in various biological processes. It exists in several forms, with myo-inositol and inositol hexakisphosphate (IP6) being the most studied. This article delves into the biological activities of inositol, highlighting its effects on metabolic disorders, cancer, and neurological conditions, supported by research findings and case studies.

1. Overview of Inositol and Its Forms

Inositol is a six-carbon cyclic sugar that serves as a precursor for various signaling molecules. The most prevalent form in human tissues is myo-inositol , which is involved in cellular signaling pathways, particularly those related to insulin sensitivity and neurotransmitter function. Other forms include D-chiro-inositol and inositol hexakisphosphate (IP6) , each exhibiting unique biological activities.

2.1 Role in Polycystic Ovary Syndrome (PCOS)

Inositol supplementation has been extensively studied for its benefits in managing PCOS, a common endocrine disorder among women. A systematic review indicated that myo-inositol significantly improves insulin sensitivity and reduces body mass index (BMI) in women with PCOS:

StudyPopulationInterventionOutcome
Agrawal et al. (2019)Women with PCOSMyo-inositol 1800 mgDecreased BMI (WMD = -0.41 kg/m²)
Genazzani et al. (2019)Overweight/obese women with PCOSMyo-inositol 1000 mgImproved insulin sensitivity
Iuorno et al. (2002)Lean women with PCOSD-chiro-inositol 600 mgEnhanced ovulation

These studies collectively suggest that inositol can effectively regulate metabolic parameters in PCOS patients, leading to improved reproductive outcomes .

2.2 Impact on Insulin Sensitivity

Inositols play a crucial role in enhancing insulin signaling pathways. Research indicates that both myo-inositol and D-chiro-inositol can improve insulin sensitivity by modulating the phosphatidylinositol signaling pathway:

  • Myo-inositol enhances glucose uptake and reduces hyperinsulinemia.
  • D-chiro-inositol acts synergistically with myo-inositol to optimize insulin action.

A study reported that supplementation with these inositols led to significant improvements in glycemic control among individuals with insulin resistance .

Inositols exhibit anticancer properties through several mechanisms:

  • Cell Cycle Regulation : Inositols inhibit the phosphorylation of retinoblastoma protein (pRB), preventing cell cycle progression.
  • Signal Transduction Modulation : They disrupt key signaling pathways such as PI3K/Akt, which are often upregulated in cancer cells .
  • Inhibition of Inflammatory Pathways : Inositols reduce the expression of inflammatory markers and metalloproteinases, which are associated with cancer metastasis.

Research has shown that IP6 can enhance the efficacy of conventional cancer therapies by promoting apoptosis in cancer cells while sparing normal cells .

4. Neuroprotective Effects

Inositol has been implicated in the treatment of various neurological disorders, including depression and Alzheimer’s disease:

  • Depression : Clinical trials indicate that myo-inositol supplementation can improve symptoms of depression by enhancing serotonin receptor sensitivity.
  • Alzheimer’s Disease : In animal models, myo-inositol has shown potential to reduce amyloid plaque formation, a hallmark of Alzheimer’s pathology.

These findings underscore the neuroprotective properties of inositol, suggesting its utility as a therapeutic agent for mood disorders and neurodegenerative diseases .

5. Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of inositols across different health conditions:

  • PCOS Management : A double-blind placebo-controlled trial demonstrated significant reductions in insulin levels and improvements in ovulation rates among women treated with myo-inositol compared to placebo .
  • Cancer Therapy Augmentation : A case report highlighted a patient with ovarian cancer who experienced reduced tumor size following treatment with IP6 alongside conventional chemotherapy .
  • Neurological Improvement : A study involving patients with depression showed that those receiving myo-inositol reported greater improvements on standardized depression scales compared to those receiving placebo .

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the effects of inositol on growth performance in animal models?

  • Methodology : Use a randomized complete block design with factorial arrangements to evaluate interactions between inositol and other variables (e.g., phytase concentrations). Include fixed effects such as block, inositol levels, and interactions, and apply orthogonal contrast comparisons to isolate specific effects. Pen-level replication ensures statistical rigor .
  • Example : In swine studies, a 2 × 3 factorial design (inositol levels × phytase concentrations) with pen as the experimental unit allows analysis of feed efficiency and blood metabolites.

Q. What standardized protocols are recommended for quantifying inositol and its phosphorylated derivatives in biological samples?

  • Methodology : Employ high-performance liquid chromatography (HPLC) or enzymatic assays to measure inositol phosphates (InsP4–InsP6). Validate methods using spike-recovery experiments and report limits of quantification (LOQ). For phytate (InsP6), acid extraction followed by anion-exchange chromatography is widely accepted .
  • Data Handling : Use triplicate measurements and report coefficients of variation (CV) to ensure reproducibility.

Q. How can researchers investigate the role of 3-phosphorylated inositol lipids in cellular signaling pathways?

  • Methodology : Combine lipid kinase assays with genetic models (e.g., knockouts or CRISPR-edited cells) to study enzyme activity (e.g., PI3K). Use fluorescence microscopy to track subcellular localization of 3-phosphoinositides and their interaction with protein domains (e.g., PH domains) .
  • Advanced Tools : Structural analysis of lipid-protein interactions via X-ray crystallography or NMR provides mechanistic insights .

Q. What experimental frameworks are suitable for analyzing inositol’s impact on psychiatric disorders in preclinical models?

  • Methodology : Utilize randomized, placebo-controlled trials (RCTs) with double-blinding to minimize bias. Measure behavioral outcomes (e.g., anxiety-like behaviors in rodents) alongside inositol levels in cerebrospinal fluid. Include washout periods to assess rebound effects .
  • Limitations : Short study durations (<8 weeks) may underestimate long-term efficacy; consider longitudinal designs .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize inositol extraction from plant matrices?

  • Methodology : Apply a Box-Behnken design to test variables like temperature (40–120°C), extraction time (3–30 min), and solvent ratios (water:ethanol). Use regression models to predict optimal conditions and validate with duplicate runs .
  • Example : A 3-level RSM design with 15 experiments identified 80°C, 20 min, and 50% ethanol as optimal for recovering bioactive inositols from Lycium barbarum .

Q. What strategies resolve contradictions in inositol’s dose-dependent effects across clinical studies?

  • Methodology : Conduct meta-analyses with sensitivity analyses to account for heterogeneity (e.g., dosing regimens, participant demographics). Use funnel plots to detect publication bias and subgroup analyses to identify moderators (e.g., baseline inositol levels) .
  • Case Study : A meta-analysis of 12 RCTs found 12–18 g/day inositol effective for panic disorder but inconsistent for depression, highlighting the need for phenotype-specific protocols .

Q. How can genetic dissection elucidate the organismal-level roles of 3-phosphoinositides in disease models?

  • Methodology : Generate tissue-specific knockout mice (e.g., PI3Kγ-deficient models) to study immune or metabolic pathways. Pair with lipidomic profiling to correlate 3-phosphoinositide levels with phenotypic outcomes .
  • Challenges : Compensatory mechanisms may obscure findings; use inducible knockouts for temporal control .

Q. What experimental approaches validate synergistic effects between inositol and phytase in reducing dietary phosphorus waste?

  • Methodology : In poultry trials, measure phosphorus digestibility and phytate degradation using in vitro simulations of gastrointestinal conditions. Compare inositol-phytase co-administration vs. individual treatments via ANOVA with Tukey’s post hoc tests .
  • Data Interpretation : Significant interactions between inositol and phytase indicate synergy; report effect sizes (e.g., η²) to quantify variance explained .

Methodological Considerations Table

Research Objective Key Variables Recommended Design Statistical Tools
Growth performance in animalsInositol levels, phytase dosesFactorial randomized blockGLM, orthogonal contrasts
Inositol extraction optimizationTemp, time, solvent ratioBox-Behnken RSMRegression modeling
Clinical efficacy in mental healthDose, duration, symptom severityDouble-blinded RCTMeta-analysis, funnel plots
Phosphoinositide signaling mechanismsLipid kinases, genetic modelsKnockout + lipidomicsStructural biology tools

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.